1-Cyclohexyl-5-isopropylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. The compound's systematic name is 1-cyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione, and it is identified by the CAS number 839-65-6. This compound is characterized by a cyclohexyl group and an isopropyl group attached to the barbituric acid core structure, which consists of a pyrimidine ring with three carbonyl groups.
The synthesis and properties of 1-cyclohexyl-5-isopropylbarbituric acid have been explored in various studies focusing on barbiturate derivatives and their applications in pharmacology. Research has shown that barbiturates can crystallize in multiple solid forms, reflecting their polymorphic nature .
1-Cyclohexyl-5-isopropylbarbituric acid belongs to the class of compounds known as barbiturates, which are characterized as central nervous system depressants. These compounds are often used in medical settings for their sedative and anticonvulsant effects.
The synthesis of 1-cyclohexyl-5-isopropylbarbituric acid typically involves the condensation of cyclohexyl and isopropyl groups with barbituric acid derivatives. Specific methods may include:
The synthesis may require careful control of reaction conditions to prevent side reactions such as deacetylation or ring contraction. Techniques such as refluxing in suitable solvents like dimethylformamide or acetic acid are commonly employed to facilitate the reaction while minimizing unwanted byproducts .
The molecular formula for 1-cyclohexyl-5-isopropylbarbituric acid is C13H20N2O3. The molecular weight is approximately 252.309 g/mol. The compound features a pyrimidine ring with three carbonyl groups at positions 2, 4, and 6, contributing to its chemical reactivity.
These properties indicate moderate lipophilicity and potential for biological activity.
1-Cyclohexyl-5-isopropylbarbituric acid can participate in various chemical reactions typical of barbiturates:
The stability of the compound under different pH conditions may vary, influencing its reactivity profile. Understanding these reactions is crucial for developing derivatives with enhanced pharmacological properties.
The mechanism of action for barbiturates involves enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors in the central nervous system. This leads to increased neuronal inhibition, resulting in sedative and anticonvulsant effects.
Studies have shown that modifications in the structure of barbiturates, such as those seen in 1-cyclohexyl-5-isopropylbarbituric acid, can significantly affect their potency and efficacy as GABAergic agents .
These properties suggest that while some data are lacking, the compound exhibits characteristics typical of organic solvents.
The presence of multiple carbonyl groups makes this compound susceptible to nucleophilic attack and oxidation reactions, which can be exploited in synthetic chemistry.
1-Cyclohexyl-5-isopropylbarbituric acid has potential applications in pharmacology due to its sedative properties. It may be investigated for use in:
Research into its pharmacokinetics and pharmacodynamics could provide insights into its therapeutic applications and safety profile .
The synthesis of 1-cyclohexyl-5-isopropylbarbituric acid (C₁₃H₂₀N₂O₃, CAS 839-65-6) relies on sequential functionalization of the barbituric acid core. A validated approach begins with O-alkylated malonate intermediates, where diethyl malonate undergoes alkylation with isopropyl halides to introduce the branched alkyl chain at the C5 position. Subsequent condensation with N-cyclohexylurea in polar aprotic solvents (e.g., DMF) at 80–100°C forms the 1,3-diazinane-2,4,6-trione scaffold. The cyclohexyl group is incorporated via nucleophilic displacement, leveraging the electrophilicity of the barbituric acid N1 position under basic conditions [4] [9].
Critical to yield optimization is the use of protective groups. Acetyl or tert-butoxycarbonyl (Boc) groups shield the C5-amino moiety during N-cyclohexylation, preventing unwanted N3-alkylation. Deprotection under acidic conditions (e.g., 8M HCl) furnishes the target compound with >75% purity, though recrystallization from ethanol/water mixtures enhances this to >95% [4] [5].
Table 1: Key Steps in Multistep Synthesis
Step | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
Malonate alkylation | Isopropyl bromide, NaOEt, ethanol | Introduces C5 isopropyl group | 60–75% |
Urea condensation | N-Cyclohexylurea, DMF, 90°C | Forms barbituric acid ring | 70–85% |
N-Deprotection | HCl (8M), reflux | Removes acetyl/Boc groups | 80–90% |
Recrystallization | Ethanol/water (3:1) | Purifies final product | 95% purity |
Transition-metal catalysis enables direct introduction of cyclohexyl and isopropyl groups without pre-functionalized intermediates. Palladium-catalyzed C–N coupling between 5-isopropylbarbituric acid and cyclohexyl halides achieves N-cyclohexylation efficiently. Using Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%) in toluene at 110°C, yields reach 82% with minimal O-alkylation byproducts. Alternative methods employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic water/dichloroethane systems, enhancing reactivity of cyclohexyl bromide through interfacial transfer [2] [5].
For isopropyl installation, catalytic hydrogenation of 5-allyl precursors using Pd/C (10 wt%) in methanol at 50 psi H₂ provides a stereoselective route. This method avoids steric challenges associated with direct alkylation of the crowded C5 position [5] [9].
Solvent polarity dramatically influences condensation efficiency. Nonpolar solvents (toluene, xylene) favor N-alkylation but suffer from slow reaction kinetics, while polar aprotic solvents (DMF, DMSO) accelerate urea-malonate condensation but risk O-acylation. Systematic screening reveals acetic acid as optimal for cyclohexyl/isopropyl barbiturate formation, enhancing protonation of the urea carbonyl and electrophilicity at C2. Reactions in glacial acetic acid at 100°C achieve 88% yield in 4 hours, compared to 60% in DMF [2] [5].
Yield optimization requires strict water exclusion. Hydrolytic degradation of the barbituric acid core occurs above 50°C in aqueous media, reducing yields by 25–40%. Azeotropic drying with toluene or molecular sieves (4Å) in DMSO suppresses hydrolysis, enabling yields >90% [5] [9].
Table 2: Solvent Impact on Condensation Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|
Acetic acid | 100 | 4 | 88 | High electrophilicity at C2 |
DMF | 90 | 6 | 60 | Competitive O-acylation |
Toluene | 110 | 12 | 45 | Slow kinetics, no byproducts |
DMSO (dried) | 95 | 5 | 92 | Minimized hydrolysis |
The hexahydropyrimidine ring (1,3-diazinane-2,4,6-trione) in 1-cyclohexyl-5-isopropylbarbituric acid lacks chiral centers but adopts boat and envelope conformations influencing reactivity. X-ray crystallography confirms that N1-cyclohexyl and C5-isopropyl substituents enforce a twist-boat conformation, with the cyclohexyl group equatorial to minimize 1,3-diaxial strain. This conformation positions the N3-H for optimal hydrogen bonding, enhancing crystallinity [3] [8].
Stereoelectronic effects dictate regioselectivity during ring closure. Alkylation at N1 (vs. N3) is favored 9:1 due to steric shielding by the C5-isopropyl group. Computational modeling (DFT) shows a 2.3 kcal/mol energy preference for N1-attack, consistent with experimental observations. Ring formation in tetrahydrofuran at −20°C further suppresses N3-alkylation by kinetic trapping of the transition state [4] [9].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6